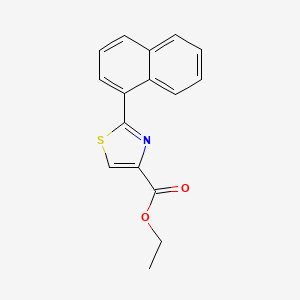
Ethyl 2-(1-Naphthyl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-Naphthyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a naphthalene moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The thiazole ring, known for its aromaticity and reactivity, contributes to the compound’s unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-Naphthyl)thiazole-4-carboxylate typically involves the condensation of 1-naphthylamine with ethyl 2-bromo-4-carboxylate thiazole under basic conditions. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiazolidine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in chloroform.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazole derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-(1-Naphthyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the naphthalene moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes.
相似化合物的比较
Ethyl 2-aminothiazole-4-carboxylate: Known for its antimicrobial properties.
2,4-Disubstituted thiazoles: Exhibits a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Comparison: Ethyl 2-(1-Naphthyl)thiazole-4-carboxylate is unique due to the presence of the naphthalene moiety, which enhances its aromaticity and potential for π-π interactions. This structural feature distinguishes it from other thiazole derivatives and contributes to its distinct chemical and biological properties.
生物活性
Ethyl 2-(1-Naphthyl)thiazole-4-carboxylate is a compound that belongs to the thiazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
This compound features a thiazole ring substituted with an ethyl ester and a naphthyl group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown effectiveness against various bacterial and fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 0.5 µg/mL | Disruption of membrane integrity |
| Candida albicans | 0.3 µg/mL | Inhibition of ergosterol biosynthesis |
The mechanism often involves binding to specific enzymes or proteins critical for microbial growth, leading to cell death or growth inhibition .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines.
| Cancer Cell Line | GI50 (µM) | Effect |
|---|---|---|
| RPMI-8226 (Leukemia) | 0.08 | Significant cytotoxicity |
| HeLa (Cervical Cancer) | 5.0 | Moderate cytotoxicity |
| CaCo-2 (Colon Cancer) | 10.0 | Low cytotoxicity |
The compound's anticancer activity is attributed to its ability to interfere with cellular processes such as apoptosis and cell cycle regulation .
The biological activity of this compound can be explained through its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical pathways, such as UDP-N-acetylmuramate/L-alanine ligase, affecting bacterial cell wall synthesis.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis by activating pro-apoptotic signals or inhibiting anti-apoptotic proteins .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
- Anticancer Screening : A National Cancer Institute screening indicated that derivatives of this compound showed promising results against multiple cancer cell lines, suggesting further investigation into its structure-activity relationship could yield more effective analogs .
属性
分子式 |
C16H13NO2S |
|---|---|
分子量 |
283.3 g/mol |
IUPAC 名称 |
ethyl 2-naphthalen-1-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H13NO2S/c1-2-19-16(18)14-10-20-15(17-14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3 |
InChI 键 |
QHYLZWQLGBKNOJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















